
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL is an organic compound characterized by the presence of a benzyloxy group attached to a long aliphatic chain with a double bond and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL typically involves the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be synthesized through various methods, such as the Wittig reaction or the Grignard reaction, to introduce the double bond and the hydroxyl group at the desired positions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate leaving group on the aliphatic chain, such as a halide or a tosylate, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic alcohol.
Substitution: Various substituted aliphatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in studying biological pathways involving lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group may facilitate binding to certain enzymes or receptors, while the aliphatic chain can interact with lipid membranes, affecting their fluidity and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-(Benzyloxy)-3-methylpentadec-1-EN-2-OL: Similar structure but with the hydroxyl group at a different position.
15-(Benzyloxy)-3-methylpentadec-1-EN-3-ONE: Contains a ketone group instead of a hydroxyl group.
15-(Benzyloxy)-3-methylpentadec-1-EN-3-THIOL: Contains a thiol group instead of a hydroxyl group.
Uniqueness
15-(Benzyloxy)-3-methylpentadec-1-EN-3-OL is unique due to its specific combination of functional groups and their positions on the aliphatic chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
918876-23-0 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3-methyl-15-phenylmethoxypentadec-1-en-3-ol |
InChI |
InChI=1S/C23H38O2/c1-3-23(2,24)19-15-10-8-6-4-5-7-9-11-16-20-25-21-22-17-13-12-14-18-22/h3,12-14,17-18,24H,1,4-11,15-16,19-21H2,2H3 |
InChI-Schlüssel |
DRMVDHHGMPZZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


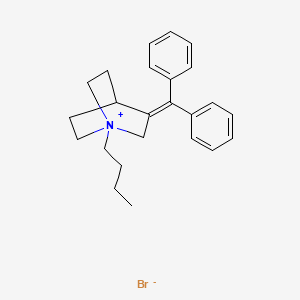
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
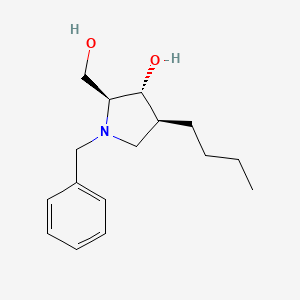

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
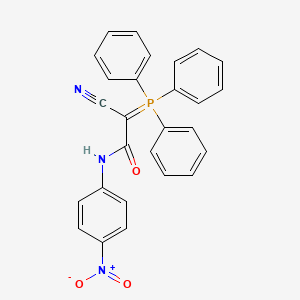
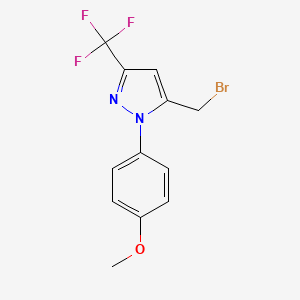
![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
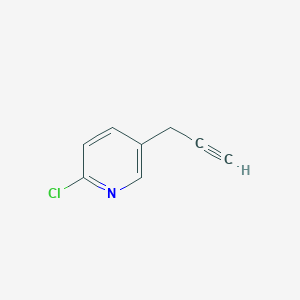
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)
